
(2S)-2-(dimethoxymethyl)oxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(dimethoxymethyl)oxolan-3-one is a cyclic, oxygenated hydrocarbon It is a derivative of oxolan-3-one, which is a five-membered lactone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.
作用机制
The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
相似化合物的比较
Similar Compounds
Oxolan-3-one: The parent compound, which lacks the dimethoxymethyl group.
(2R)-2-(dimethoxymethyl)oxolan-3-one: The enantiomer of the compound.
2-(methoxymethyl)oxolan-3-one: A derivative with only one methoxy group.
Uniqueness
(2S)-2-(dimethoxymethyl)oxolan-3-one is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2S)-2-(dimethoxymethyl)oxolan-3-one |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
ZNGILWZHLQQYOZ-ZCFIWIBFSA-N |
手性 SMILES |
COC([C@H]1C(=O)CCO1)OC |
规范 SMILES |
COC(C1C(=O)CCO1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

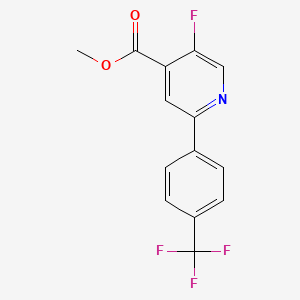
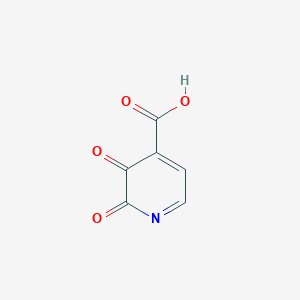
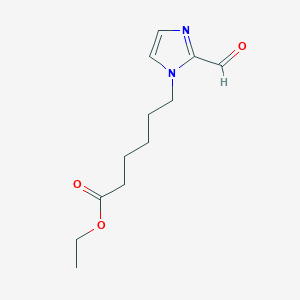


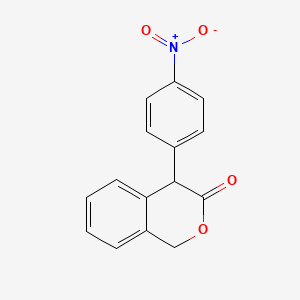
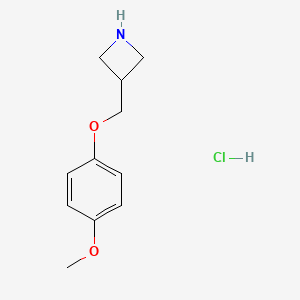

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


